Mating Factor α - 59401-28-4

Mating Factor α

Catalog Number: EVT-242798
CAS Number: 59401-28-4
Molecular Formula: C82H114N20O17S
Molecular Weight: 1684.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mating Factor α (α-factor) is a pheromone peptide secreted by Saccharomyces cerevisiae cells of the α mating type [, , , ]. It plays a crucial role in yeast mating by inducing a series of physiological and morphological changes in cells of the opposite mating type (a cells), ultimately leading to cell cycle arrest and preparation for fusion [, , ]. Its function in yeast mating has made α-factor a valuable tool for studying cell signaling, receptor-ligand interactions, and eukaryotic cell biology.

Compound Description: Human insulin-like growth factor 1 (rhIGF-1) is a protein hormone with a similar structure to insulin. It plays a crucial role in growth and development. In the context of the provided research, rhIGF-1 was produced recombinantly in Saccharomyces cerevisiae using the mating factor α prepro-leader sequence for secretion [].

Glucoamylase

Compound Description: Glucoamylase is an enzyme that breaks down starch into glucose. In the provided research, a glucoamylase fusion protein was created using the Saccharomyces cerevisiae mating factor α 2 (Sc MF α 2) secretion signal [].

Cyclic AMP (cAMP)

Compound Description: Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger molecule involved in various cellular processes. In the context of the provided research on gradient sensing, cAMP is the chemoattractant for Dictyostelium discoideum cells. These cells degrade cAMP using the enzyme PDE to improve the accuracy of gradient sensing [].

Relevance: While not structurally similar to mating factor α, cAMP plays an analogous role as a chemoattractant for Dictyostelium as mating factor α does for yeast. The study compares the gradient sensing mechanisms for both molecules and highlights the importance of signal degradation, similar to the degradation of mating factor α by BAR1 in yeast, for accurate gradient sensing [].

Hirudin

Compound Description: Hirudin is a potent thrombin-specific inhibitor naturally found in the salivary glands of medicinal leeches. Recombinant hirudin (r-Hir) has been produced in Saccharomyces cerevisiae under the control of the GAL10 promoter and using the mating factor α pre-pro leader sequence for secretion [].

Relevance: This research, similar to the rhIGF-1 study, demonstrates the successful use of the mating factor α prepro-leader sequence for the secretory production of a therapeutically relevant protein, hirudin, in yeast [].

Insect Defensin A

Compound Description: Insect defensin A is an inducible antibacterial peptide found in the flesh fly Phormia terranovae [].

Relevance: Insect defensin A was successfully expressed and secreted in Saccharomyces cerevisiae using the mating factor α (MFα1) leader sequences. This study demonstrated that the yeast secretory machinery could process the insect pro-peptide sequence, suggesting a degree of conservation in the secretory pathways across different organisms [].

Human Parathyroid Hormone (hPTH) Analogs

Compound Description: Two human parathyroid hormone (hPTH) analogs, hPTH(3–84) and hPTH(4–84), with amino-terminal deletions were produced in yeast using the mating factor α (MFα) expression system [].

Relevance: These analogs, although structurally modified by N-terminal deletions, were successfully expressed in yeast using the mating factor α expression system. This highlights the versatility of this system for producing modified hormone analogs for research and therapeutic applications [].

Xylose Reductase (GRE3)

Compound Description: Xylose reductase (encoded by the GRE3 gene) is an enzyme that catalyzes the reduction of xylose to xylitol. The research focused on secretory production of xylose reductase in Saccharomyces cerevisiae using the mating factor α (MFα) signal sequence [].

Relevance: Similar to other examples, this research demonstrates the successful use of the mating factor α signal sequence for directing the secretion of xylose reductase. This allows for the efficient production of xylitol, a valuable compound with applications in the food and medical industries [].

Aspergillus niger Glucose Oxidase (GOX)

Compound Description: Aspergillus niger glucose oxidase (GOX) is a homodimeric protein used as a model for studying protein secretion in Hansenula polymorpha. While the study investigated the efficiency of different leader sequences, including the Saccharomyces cerevisiae mating factor α leader, it found that the S. cerevisiae invertase leader sequence resulted in higher GOX secretion levels [].

Relevance: This research, while not directly using the mating factor α leader for optimal GOX secretion, highlights the importance of selecting appropriate leader sequences for efficient protein secretion in yeast. It provides a comparative context for the effectiveness of the mating factor α leader sequence for protein secretion, even if other leaders, like the invertase leader, might prove more efficient for specific proteins like GOX [].

β1- and β2-adrenoceptors

Compound Description: β1- and β2-adrenoceptors are G protein-coupled receptors targeted by drugs for various therapeutic purposes. The study found that the addition of the mating factor α (MF-α) leader sequence to the amino-terminus of these receptors was crucial for their functional expression in a yeast-based assay [].

Relevance: This research further emphasizes the significance of the mating factor α leader sequence in achieving functional expression and, importantly, correct membrane localization of G protein-coupled receptors like β1- and β2-adrenoceptors. This finding highlights the versatility of this yeast-based assay system for studying pharmacologically important receptors and screening for potential drug candidates [].

Antibody Fragments (Fab fragments)

Compound Description: Antibody fragments, particularly Fab fragments, are valuable tools in research and therapeutics. The research investigated the secretion of anti-HIV1 antibody fragments (2F5 and 2G12) in Pichia pastoris using the Saccharomyces cerevisiae mating factor α (MFα) leader sequence [].

Relevance: The study found that efficient secretion of these Fab fragments was only achievable when using the GAP promoter and the MFα leader. This highlights the importance of choosing the appropriate promoter and signal peptide combination for optimal secretion of complex heterologous proteins like antibody fragments in yeast [].

Insulin Aspart Precursor

Compound Description: Insulin aspart is a fast-acting insulin analog used to manage blood sugar levels in individuals with diabetes. This study explored the secretory expression of an insulin aspart precursor in Pichia pastoris without the use of a spacer peptide typically placed between the signal peptide and the target protein [].

Relevance: Traditionally, a spacer peptide, often composed of Glu-Ala repeats, is inserted between the α-mating factor (α-MF) signal peptide and the target protein. This spacer is later removed by dipeptidyl aminopeptidase. This study demonstrated that the spacer peptide is not essential for the efficient secretion of insulin aspart precursor in Pichia pastoris, simplifying the production process and potentially leading to a more homogenous product [].

Overview

Mating Factor α is a peptide hormone produced by the yeast Saccharomyces cerevisiae. It plays a crucial role in the mating process of yeast cells, specifically in the communication between haploid alpha cells. This 13-amino-acid peptide is secreted as part of a larger precursor and is involved in activating signal transduction pathways necessary for mating. The peptide binds to the Ste2p receptor on haploid alpha cells, triggering a series of cellular responses that facilitate mating and conjugation.

Source and Classification

Mating Factor α is classified as a pheromone and is synthesized by haploid alpha cells of Saccharomyces cerevisiae. It is derived from a larger precursor protein, which undergoes proteolytic cleavage to yield the active peptide. The classification of this compound is essential for understanding its biological functions and its role in yeast reproduction.

Synthesis Analysis

Methods

The synthesis of Mating Factor α involves several key steps:

  1. Precursor Synthesis: The Mating Factor α is synthesized as part of a precursor polypeptide in the cytoplasm of yeast cells.
  2. Proteolytic Cleavage: The precursor undergoes proteolytic processing, where specific enzymes cleave it to release the active peptide.
  3. Prenylation: Following cleavage, Mating Factor α may be modified by prenylation at its C-terminus, which is crucial for its biological activity.

Technical details regarding the synthesis can involve methods such as solid-phase peptide synthesis or recombinant DNA technology to produce the precursor protein, followed by enzymatic cleavage to yield Mating Factor α .

Molecular Structure Analysis

Structure

Mating Factor α consists of 13 amino acids arranged in a specific sequence that determines its function. The molecular structure includes:

  • Amino Acid Sequence: The sequence is critical for binding to the Ste2p receptor.
  • Secondary Structure: Studies suggest that Mating Factor α may adopt specific conformations, including helical structures, which are essential for its interaction with receptors .

Data

The molecular formula of Mating Factor α can be represented as C₁₆H₁₉N₃O₄S, with a molecular weight of approximately 345.39 g/mol. Structural analyses often utilize techniques such as circular dichroism spectroscopy to study the conformation of the peptide in solution.

Chemical Reactions Analysis

Reactions

Mating Factor α participates in several biochemical reactions:

  1. Binding Reaction: The primary reaction involves binding to the Ste2p receptor on target cells, initiating signal transduction pathways that lead to mating.
  2. Post-Translational Modifications: Upon synthesis, it undergoes modifications such as methylation and prenylation, which enhance its stability and activity .

Technical Details

The binding affinity between Mating Factor α and its receptor can be quantified using techniques like surface plasmon resonance or radiolabeled ligand assays. These methods provide insights into the kinetics and dynamics of receptor-ligand interactions.

Mechanism of Action

Process

The mechanism of action for Mating Factor α involves several steps:

  1. Secretion: Once synthesized and processed, Mating Factor α is secreted into the extracellular environment.
  2. Receptor Binding: The peptide binds specifically to the Ste2p receptor on haploid alpha cells.
  3. Signal Transduction: This binding activates intracellular signaling cascades, including G-protein coupled pathways that lead to cellular responses necessary for mating .

Data

Research indicates that variations in the amino acid sequence can significantly affect the potency and specificity of Mating Factor α in activating its receptor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mating Factor α is typically found as a white powder when isolated.
  • Solubility: It is soluble in water and various organic solvents, which facilitates its use in biochemical assays.

Chemical Properties

  • Stability: The peptide exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can form complexes with metal ions and undergo modifications that affect its biological activity .

Relevant data regarding its stability and reactivity are crucial for applications in laboratory settings.

Applications

Scientific Uses

Mating Factor α has several applications in scientific research:

  1. Cell Synchronization: It can be used to synchronize yeast cell populations based on mating type, facilitating studies on cell cycle regulation.
  2. Signal Transduction Studies: Researchers utilize it to investigate G-protein coupled receptor signaling pathways, providing insights into broader biological processes.
  3. Biotechnological Applications: Its properties are leveraged in recombinant protein production systems where efficient secretion mechanisms are desired .
Structural Biology of Mating Factor α

Primary Sequence Analysis of α-Mating Factor Precursor Proteins

The α-mating factor (α-MF) in Saccharomyces cerevisiae is synthesized as precursor polypeptides encoded by two genes, MFα1 and MFα2. These precursors undergo extensive post-translational processing to yield the mature 13-residue pheromone (WHWLQLKPGQPMY). The MFα1-encoded precursor comprises 165 amino acids, including a 19-residue N-terminal signal peptide ("pre" domain), a 66-residue "pro" domain, and four tandem repeats of the mature α-factor sequence. In contrast, MFα2 encodes a similar precursor but contains only two copies of the mature pheromone [4] [9]. Deletion studies demonstrate that MFα1 contributes ~75% of functional α-factor, while MFα2 mutations alone show minimal impact on mating efficiency. Double mfα1 mfα2 mutants are completely sterile, confirming redundancy but essentiality of at least one functional gene [4].

Table 1: Genetic Features of α-Mating Factor Precursors in S. cerevisiae

GeneAmino Acid LengthMature α-Factor RepeatsContribution to Mating
MFα11654~75%
MFα2Similar to MFα12Minor (<25%)

Secondary and Tertiary Structural Features of the Prepro-Peptide

The α-MF prepro-peptide (85 residues total) adopts ordered conformational motifs critical for intracellular trafficking. The "pre" domain (residues 1–19) forms an amphipathic α-helix with a hydrophobic core, enabling engagement with the signal recognition particle (SRP) for endoplasmic reticulum (ER) targeting. The "pro" domain (residues 20–85) exhibits three α-helical regions (H1–H3) connected by flexible loops. Helix H3 (residues 57–70) is highly conserved and stabilizes the peptide via hydrophobic interactions. Circular dichroism spectroscopy confirms that synthetic pro-peptides retain 40–50% α-helicity in membrane-mimetic environments, while mutations disrupting H3 reduce helical content to <20% [5] [6]. Tertiary folding creates a hydrophobic groove that shields the mature α-factor repeats during transit, preventing aggregation. Structural modeling (e.g., knob-socket analysis) reveals that the N- and C-termini of the pro-domain orient antiparallel to each other, a topology essential for binding COPII vesicle components [5] [2].

Role of Conserved Domains in Secretion Efficiency

Conserved domains within the α-MF prepro-peptide govern secretion efficiency through three key mechanisms:

  • ER Translocation: The "pre" domain’s positively charged N-terminus and hydrophobic core direct co-translational translocation into the ER. Mutations here (e.g., hydrophobic core deletions) cause ER retention and degradation [6].
  • Proteolytic Processing: The "pro" domain contains a Kex2 protease cleavage site (KR↓) at residues 84–85. Flanking sequences (e.g., residues 78–83) form a β-turn that positions KR for efficient cleavage. Kex2 variants with impaired substrate recognition reduce α-MF secretion by >90% [1] [6].
  • Vesicular Packaging: Helix H3 (EAEA repeats) binds Sec23/24 COPII subunits. Deletion of H3 (Δ57–70) in Pichia pastoris enhances secretion of heterologous proteins (e.g., horseradish peroxidase) by 50%, likely by accelerating Golgi exit [5] [6].

Table 2: Functional Roles of Conserved α-MF Prepro-Peptide Domains

DomainResiduesKey FeaturesRole in Secretion
Pre1–19N-terminal basic, hydrophobic coreSRP binding, ER translocation
Pro (N-term)20–57N-glycosylation sites, H1/H2 helicesChaperone-like folding assistance
Pro (H3)57–70EAEA repeats, amphipathic helixCOPII vesicle packaging
Cleavage site83–85KR motifKex2 protease recognition

Structural Mutagenesis and Its Impact on Protein Conformation

Site-directed mutagenesis of α-MF reveals residues critical for receptor binding and secretion:

  • Agonist-Specific Residues: Trp1 and Trp3 form a hydrophobic cluster that docks into a Ste2p receptor pocket. Substitutions (e.g., W1A) abolish agonist activity but not antagonist function. Pro8-Gly9 introduces a kink essential for inducing Ste2p conformational changes upon binding [1] [10].
  • Dual-Function Residues: His2, Leu6, and Tyr13 are required for both agonist and antagonist activity. H2A mutants show 100-fold reduced affinity for Ste2p, confirming His2’s role in initial electrostatic recognition [8] [10].
  • Pro-Domain Engineering: Deletion of pro-domain residues 57–70 (H3 helix) in P. pastoris increases secretion of lipase B by 50%. Conversely, duplication of H1 (residues 30–45) disrupts tertiary folding, reducing secretion by 80% due to ERAD-mediated degradation [5] [6].

Table 3: Impact of α-MF Mutagenesis on Bioactivity and Secretion

MutationLocationEffect on Agonist ActivityEffect on SecretionConsequence
W1AMature peptideAbolishedNo changeLoss of Ste2p binding
H2AMature peptideReduced 100-foldNo changeImpaired receptor docking
ΔPro57–70Pro-domain H3Not applicableIncreased 50%Faster Golgi exit
P8G substitutionMature peptideReduced 90%No changeDisrupted Ste2p activation cascade
  • α-Mating Factor (WHWLQLKPGQPMY)
  • MFα1 gene product
  • MFα2 gene product
  • Prepro-α-mating factor (85 aa)
  • Ste2p receptor agonists/antagonists

Properties

CAS Number

59401-28-4

Product Name

Mating Factor α

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C82H114N20O17S

Molecular Weight

1684.0 g/mol

InChI

InChI=1S/C82H114N20O17S/c1-45(2)34-61(98-76(112)63(38-49-41-89-56-17-9-7-15-53(49)56)99-77(113)64(39-50-42-87-44-91-50)96-71(107)54(84)37-48-40-88-55-16-8-6-14-52(48)55)74(110)93-57(25-27-68(85)104)72(108)97-62(35-46(3)4)75(111)95-59(18-10-11-30-83)80(116)101-31-12-19-66(101)78(114)90-43-70(106)92-60(26-28-69(86)105)81(117)102-32-13-20-67(102)79(115)94-58(29-33-120-5)73(109)100-65(82(118)119)36-47-21-23-51(103)24-22-47/h6-9,14-17,21-24,40-42,44-46,54,57-67,88-89,103H,10-13,18-20,25-39,43,83-84H2,1-5H3,(H2,85,104)(H2,86,105)(H,87,91)(H,90,114)(H,92,106)(H,93,110)(H,94,115)(H,95,111)(H,96,107)(H,97,108)(H,98,112)(H,99,113)(H,100,109)(H,118,119)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1

InChI Key

SBKVPJHMSUXZTA-MEJXFZFPSA-N

Synonyms

Mating Factor α

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CNC8=CC=CC=C87)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N

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